Aflatoxin B1

Mutagenicity Genetic Toxicology Carcinogenicity Screening

Aflatoxin B1 (AFB1) is the most potent naturally occurring hepatocarcinogen (rat TD50 3.2 μg/kg/day) and the essential reference standard for mycotoxin analysis. Its 8,9-double bond is critical for metabolic activation—interchangeable use with analogs B2, G1, G2, or M1 introduces quantification errors. For HPLC-FLD/LC-MS/MS method validation per EC 401/2006, Ames positive controls, or DNA adduct biomarker research, only AFB1 ensures quantitative accuracy and relevant potency.

Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
CAS No. 10279-73-9
Cat. No. B7800194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin B1
CAS10279-73-9
Molecular FormulaC17H12O6
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1
InChIInChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1
InChIKeyOQIQSTLJSLGHID-WNWIJWBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Aflatoxin B1 (CAS 1162-65-8): Analytical Standard and Reference Material for Mycotoxin Research and Regulatory Compliance


Aflatoxin B1 (AFB1, CAS 1162-65-8) is a difuranocoumarin mycotoxin produced primarily by Aspergillus flavus and A. parasiticus, recognized as the most potent naturally occurring hepatocarcinogen [1]. Its molecular structure (C17H12O6, MW 312.27) features a characteristic 2,3-double bond in the terminal furan ring essential for metabolic activation to the genotoxic 8,9-epoxide intermediate [2]. As the archetypal member of the aflatoxin class, AFB1 serves as the primary reference standard for mycotoxin analysis, toxicology studies, and regulatory method development, with typical analytical reference materials certified at ≥98% purity by HPLC and TLC . Note: The CAS number 10279-73-9 refers to Aflatoxin M1, a hydroxylated metabolite; this guide specifically addresses Aflatoxin B1 (CAS 1162-65-8).

Why Aflatoxin B1 Cannot Be Substituted with Other Aflatoxins in Critical Assays and Reference Standards


Substituting Aflatoxin B1 with structurally similar analogs such as B2, G1, G2, or M1 in quantitative analytical workflows, toxicological assessments, or reference material applications introduces significant and quantifiable error. The presence or absence of the 8,9-double bond and the nature of the fused ring system (cyclopentenone vs. δ-lactone) govern metabolic activation efficiency, DNA intercalation affinity, and ultimate genotoxic potency [1]. Consequently, cross-reactivity in immunoassays, relative response factors in chromatographic detection, and quantitative toxicological extrapolations differ markedly between congeners, rendering generic substitution scientifically invalid for any application requiring accurate quantification, potency assessment, or regulatory decision-making [2].

Quantitative Differentiation of Aflatoxin B1: Comparator-Based Evidence for Procurement Decisions


Mutagenic Potency in Salmonella typhimurium Ames Assay: AFB1 as the Benchmark Reference

In the standardized Salmonella/microsome (Ames) mutagenicity assay with rat liver S9 metabolic activation, Aflatoxin B1 exhibits the highest mutagenic potency among all naturally occurring aflatoxins and their biotransformation products. The relative order of mutagenic potency, established by quantitative comparison of revertant induction, is AFB1 > Aflatoxicol > AFG1 > AFM1 > Aflatoxicol H1 > AFQ1 > AFB2 > AFP1 > AFG2 > AFB2a > AFG2a [1]. Aflatoxin B2, a direct structural analog differing only by saturation of the 8,9-double bond, exhibits mutagenic potency that is <1% of Aflatoxin B1 when compared as a reference [2].

Mutagenicity Genetic Toxicology Carcinogenicity Screening

Genotoxic Potency: Sister Chromatid Exchange (SCE) Induction in V79 Cells

In Chinese hamster V79 cells treated with metabolic activation (S9 mix), Aflatoxin B1 induces sister chromatid exchanges (SCE) with the highest potency among the four major aflatoxins. The relative order of SCE induction potency, based on dose-response slopes, was established as AFB1 > AFG1 > AFG2 > AFB2 [1]. AFB1 also demonstrated superior potency as an inducer of chromosomal aberrations compared to AFG1 under identical pulse-treatment conditions [1].

Genotoxicity Chromosomal Aberrations In Vitro Toxicology

DNA Adduct Formation Efficiency: AFB1 8,9-Epoxide vs. AFG1 9,10-Epoxide

The efficiency of guanine N7 adduct formation from epoxide intermediates differs substantially between Aflatoxin B1 and G1. At equivalent epoxide concentrations, AFB1 8,9-epoxide forms a greater number of DNA adducts than AFG1 9,10-epoxide. Furthermore, as DNA concentration decreases, the ratio of adducts formed by AFG1 epoxide to those formed by AFB1 epoxide decreases further [1]. This differential reactivity is attributed to the reduced DNA intercalation affinity of the less planar δ-lactone ring of AFG1, which exhibits a DNA binding affinity approximately one order of magnitude lower than the cyclopentenone ring-containing AFB1 [1].

DNA Adductomics Molecular Toxicology Carcinogenesis

Acute Oral Toxicity (LD50) in Rats: AFB1 Exhibits Gender-Dependent Potency

Acute oral LD50 values in rats demonstrate that Aflatoxin B1 is substantially more toxic than its metabolites and certain structural analogs. In male rats, the oral LD50 of AFB1 is 7.2 mg/kg body weight, while female rats exhibit a higher LD50 of 17.9 mg/kg, indicating gender-dependent susceptibility [1]. In contrast, Aflatoxin M1 (a hydroxylated metabolite) is reported to be less toxic than AFB1 [1], and Aflatoxin B2 is described as 'probably less toxic than B1' [2].

Acute Toxicity In Vivo Toxicology Safety Assessment

Analytical Detection Sensitivity: HPLC-FLD Method Validation Comparison

In a validated HPLC method with postcolumn derivatization and fluorescence detection for food matrices, the limit of detection (LOD) and limit of quantification (LOQ) values differ among the four major aflatoxins. The LOD for Aflatoxin B1 was 0.02 μg/kg, identical to AFG1 but two-fold higher than AFB2 and AFG2 (0.01 μg/kg). The LOQ for AFB1 was 0.07 μg/kg, identical to AFG1, compared to 0.02 μg/kg for AFB2 and 0.03 μg/kg for AFG2 [1]. This reflects differences in native fluorescence intensity and derivatization efficiency among congeners.

Analytical Chemistry Method Validation Food Safety

Carcinogenic Potency: TD50 Value Establishes AFB1 as Reference Hepatocarcinogen

The Carcinogenic Potency Database (CPDB) reports a standardized TD50 (tumorigenic dose 50) value for Aflatoxin B1 in rats of 0.0032 mg/kg/day (3.2 μg/kg/day) [1]. This places AFB1 among the most potent rodent carcinogens ever tested. While direct TD50 comparisons for other aflatoxins are less consistently available, Aflatoxin G1 is described as 'less carcinogenic for the rat liver' than AFB1, and Aflatoxin M1 has failed to induce neoplasia in rat feeding trials despite inducing carcinoma in trout liver [2].

Carcinogenicity Risk Assessment Regulatory Toxicology

Optimal Application Scenarios for Aflatoxin B1 in Research and Industrial Settings


Analytical Method Development and Validation for Regulatory Compliance

Aflatoxin B1 is the primary analyte for developing and validating HPLC-FLD and LC-MS/MS methods intended for regulatory food and feed safety testing. As demonstrated by the LOD/LOQ data from validated multi-mycotoxin methods [1], AFB1 must be used as the specific calibration standard for its own quantification. Its use is mandated by Commission Regulation (EC) No 401/2006 for methods controlling aflatoxin levels in foodstuffs.

In Vitro and In Vivo Genotoxicity Studies as Positive Control

Due to its established rank as the most potent mutagen among aflatoxins in the Ames assay [1] and its superior SCE induction in mammalian cells , AFB1 serves as the gold-standard positive control requiring metabolic activation. It is indispensable for validating new in vitro genotoxicity assays and for screening compounds for antimutagenic or chemopreventive activity.

DNA Adduct Formation and Repair Kinetics Research

The quantitative difference in DNA adduct yield between AFB1 and AFG1 epoxides, driven by the ~10-fold difference in DNA binding affinity [1], positions AFB1 as the preferred substrate for studying aflatoxin-DNA adduct formation, persistence, and repair. Research on adductomics and biomarker development for aflatoxin exposure relies on AFB1 as the reference genotoxin.

Reference Material for Toxicological Risk Assessment and Carcinogenicity Studies

With a rat TD50 of 3.2 μg/kg/day [1], AFB1 is the benchmark hepatocarcinogen for quantitative risk assessment and for evaluating the efficacy of dietary chemopreventive interventions. Its well-characterized dose-response relationship and species-specific susceptibility make it the essential reference compound for long-term carcinogenicity bioassays and for studies on mechanisms of chemical hepatocarcinogenesis.

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